3-Bromo-5-ethyl-2-fluorobenzaldehyde
Description
Significance of Halogenated and Alkyl-Substituted Aromatic Aldehydes in Advanced Organic Synthesis
Halogenated aromatic aldehydes are highly valued intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.comgoogle.com The presence of halogen atoms like bromine and fluorine enhances the reactivity of the aromatic ring, making it an excellent scaffold for various chemical transformations such as cross-coupling and condensation reactions. chemimpex.com These reactions are fundamental to building the complex molecular frameworks required for biologically active compounds, including those with potential anti-inflammatory and anti-cancer properties. chemimpex.com Furthermore, halogenation is a key strategy in the creation of intermediates for pesticides and dyes. google.com
Alkyl-substituted aromatic aldehydes are also pivotal in synthetic chemistry. The alkyl groups can influence the electronic properties and steric environment of the molecule. Recent advancements in transition-metal-catalyzed reactions have highlighted the importance of these compounds in C–H activation and alkylation processes. These methods allow for the direct formation of carbon-carbon bonds, providing efficient pathways to construct elaborate molecules from simpler, readily available precursors.
Contextualizing 3-Bromo-5-ethyl-2-fluorobenzaldehyde within Contemporary Chemical Research
This compound, with its unique combination of a bromine atom, a fluorine atom, an ethyl group, and an aldehyde function, represents a highly specialized building block. Its structure is a prime example of a polysubstituted benzaldehyde (B42025) designed for multi-step organic synthesis. The interplay of its functional groups—an electron-withdrawing bromo and fluoro group, and an electron-donating ethyl group—provides a nuanced reactivity profile for synthetic chemists to exploit. This compound is available as a laboratory chemical intended for scientific research and development, positioning it as a tool for creating novel molecules in fields such as medicinal chemistry and materials science. combi-blocks.comsigmaaldrich.com
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 891844-09-0 | sigmaaldrich.combldpharm.comechemi.com |
| Molecular Formula | C₉H₈BrFO | bldpharm.comchemscene.com |
| Molecular Weight | 231.06 g/mol | sigmaaldrich.comchemscene.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | ≥95% | sigmaaldrich.com |
| SMILES Code | O=CC1=CC(CC)=CC(Br)=C1F | bldpharm.com |
| InChI Key | KBMGKCHCYMBTMA-UHFFFAOYSA-N | sigmaaldrich.com |
Detailed Research Findings
This compound is primarily utilized as a specialized intermediate in organic synthesis. sigmaaldrich.com It is classified for use in the synthesis of fine chemicals and pharmaceutical intermediates, with specific mention of its role in developing antibacterials. echemi.com
The value of this compound in research stems from its multifunctional nature. The aldehyde group is a reactive handle for a wide range of chemical transformations, including oxidations, reductions, and condensations, to form larger, more complex structures. The bromo, fluoro, and ethyl substituents on the aromatic ring provide chemists with multiple points for further modification. The bromine atom is particularly useful for introducing new functional groups via cross-coupling reactions, a common strategy in drug discovery. The fluorine atom can enhance the metabolic stability and binding affinity of a potential drug candidate.
While detailed, peer-reviewed studies focusing exclusively on the synthesis and application of this compound are not widely available in public literature, its commercial availability and classification as a research chemical underscore its role as a building block for creating new chemical entities. combi-blocks.comsigmaaldrich.combldpharm.com Its utility is inferred from the established importance of polysubstituted benzaldehydes in the development of new materials and therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-ethyl-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMGKCHCYMBTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 5 Ethyl 2 Fluorobenzaldehyde
Strategic Disconnections and Retrosynthetic Analysis
The retrosynthetic analysis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde (I) involves the logical disconnection of its key functional groups to identify plausible precursor molecules. The primary disconnections are the carbon-carbon bond of the aldehyde group and the carbon-halogen bonds.
A primary retrosynthetic step is the disconnection of the formyl group (C-CHO bond), which points to a formylation reaction on a substituted aromatic precursor, namely 1-Bromo-3-ethyl-2-fluorobenzene (B12096035) (II). This is a common and effective strategy for the synthesis of aromatic aldehydes.
Further disconnection of the halogen substituents from precursor (II) opens up several potential synthetic routes.
Disconnection of the C-Br bond: This suggests that 1-Bromo-3-ethyl-2-fluorobenzene (II) could be synthesized from 3-Ethyl-2-fluorobenzene (III) via a regioselective bromination reaction.
Disconnection of the C-F bond: Alternatively, the precursor (II) could arise from 1-Bromo-3-ethylbenzene (IV) through a site-selective fluorination reaction.
The choice of the primary precursor depends on the feasibility and regiochemical control of the subsequent halogenation and formylation steps. The electronic properties of the substituents play a critical role in directing these reactions. The ethyl group is an activating, ortho-, para-director, while the fluorine and bromine atoms are deactivating, ortho-, para-directors. The interplay of these directing effects must be carefully managed to achieve the desired 1,2,3,5-substitution pattern.
Precursor Synthesis and Functional Group Interconversions
The synthesis of the key precursors identified in the retrosynthetic analysis requires multi-step sequences involving functional group interconversions (FGIs). A plausible and efficient pathway often begins with simpler, commercially available starting materials.
For example, the synthesis of 3-Ethyl-2-fluorobenzene (III) could be envisioned starting from 2-fluoroaniline. A Sandmeyer reaction could introduce a different functional group that is later converted to the ethyl group. A more direct approach might involve the ethylation of a fluorinated benzene (B151609) derivative via Friedel-Crafts alkylation, although this can be prone to isomer formation and requires careful control of reaction conditions.
Another strategic approach involves starting with a molecule where a directing group can be used to install the substituents in the correct positions before being removed or converted. For instance, an aniline (B41778) or phenol (B47542) derivative can be used to control the regiochemistry of halogenation and alkylation, after which the amino or hydroxyl group is removed via diazotization and reduction or other deoxygenation methods. Such FGIs are crucial for navigating the complex regiochemical challenges posed by the polysubstituted aromatic ring.
Regioselective Halogenation Approaches for Aromatic Systems
Achieving the specific 1-bromo-3-ethyl-2-fluoro arrangement on the benzene ring is the crux of the synthesis. This requires highly regioselective halogenation methods that can overcome the mixed directing effects of the substituents.
Directed Bromination Strategies
Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.govmdpi.com The regioselectivity of this reaction is governed by the electronic and steric nature of the substituents already present on the aromatic ring. nih.govresearchgate.netrsc.org In a potential precursor like 4-ethyl-1-fluorobenzene, the fluorine atom directs incoming electrophiles to its ortho position (C2), while the ethyl group directs to its ortho (C3) and para (C6) positions. The desired product requires bromination at the C3 position (relative to the ethyl group), which is ortho to the ethyl group and meta to the fluorine.
To achieve this specific outcome, various strategies can be employed:
Standard Bromination: Using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃. The outcome would be a mixture of isomers, requiring separation. Density functional theory (DFT) calculations can be used to predict the reaction profiles and understand the regioselectivity of such HBr-assisted brominations. researchgate.netrsc.org
Milder Brominating Agents: Reagents like N-bromosuccinimide (NBS), often used with a catalyst or under specific conditions, can offer higher regioselectivity. mdpi.comresearchgate.net For example, NBS in tetrahydrofuran (B95107) (THF) or ionic liquids has been shown to be highly regioselective. mdpi.com
Directed Ortho Metalation: A powerful strategy involves using a directing group (e.g., an amide or sulfamate) to introduce a lithium or other metal atom at a specific ortho position, which is then quenched with an electrophilic bromine source. This provides excellent regiochemical control.
Catalyst-Free Bromination: Under certain conditions, reagents like bromine trifluoride or aqueous bromic acid can be used for ring bromination, sometimes yielding different isomer distributions compared to conventional methods. nist.govgoogle.com
The table below summarizes various bromination reagents and their characteristics.
| Reagent/System | Characteristics | Selectivity | Citation |
| Br₂ / Lewis Acid (e.g., FeBr₃) | Classic, strong electrophile generation. | Governed by substituent effects, often yields isomer mixtures. | researchgate.netrsc.org |
| N-Bromosuccinimide (NBS) | Milder, versatile brominating agent. | Can be highly regioselective depending on solvent and catalyst. | mdpi.comresearchgate.net |
| Tetraalkylammonium tribromides | Highly para-selective for phenols. | High para-selectivity. | mdpi.com |
| Aqueous Bromic Acid | Uses easily available reagents under practical conditions. | Can favor ortho isomers more than elemental bromine. | google.com |
Site-Selective Fluorination Protocols
Introducing a fluorine atom with high regioselectivity is a significant challenge in synthetic chemistry due to the high reactivity of many fluorinating agents. numberanalytics.com Direct fluorination of aromatic rings is often explosive and non-selective. youtube.com Therefore, indirect methods or specialized reagents are typically required.
Key strategies for site-selective fluorination include:
Nucleophilic Aromatic Substitution (SNAr): This involves reacting a highly electron-deficient aryl halide or nitroarene with a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). The presence of electron-withdrawing groups ortho and para to the leaving group is essential.
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF₄) are used to deliver an electrophilic fluorine species ("F+"). The regioselectivity is governed by the directing effects of the ring substituents, similar to bromination. rsc.org Theoretical studies suggest a single electron transfer (SET) mechanism is often preferred. rsc.org The enone functional group has been shown to act as a directing group in some fluorination reactions. nsf.gov
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. This is a reliable, though sometimes low-yielding, method for introducing fluorine at a specific position defined by the initial amino group.
Palladium-Catalyzed Fluorination: Modern cross-coupling methods have been developed for the nucleophilic fluorination of aryl bromides, iodides, or triflates using fluoride salts. acs.org These reactions often require specialized ligands to facilitate the difficult C-F bond-forming reductive elimination.
Formylation of Substituted Aromatic Precursors
The final key transformation is the introduction of the aldehyde group onto the 1-bromo-3-ethyl-2-fluorobenzene precursor. The choice of formylation method depends on the electronic nature of the substrate. The presence of two deactivating halogens (Br, F) and one activating alkyl group (ethyl) makes the aromatic ring moderately deactivated.
Modern Formylation Reactions for Electron-Rich and Electron-Deficient Aromatics
Several formylation reactions are available, each with its own scope and limitations regarding substrate reactivity. wikipedia.org
Gattermann-Koch Reaction: This reaction uses carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), often with a cuprous chloride co-catalyst. purechemistry.orgyoutube.comorgosolver.com It is typically most effective for benzene and alkylbenzenes but can be challenging for deactivated substrates. The reaction proceeds by generating a formyl cation electrophile. youtube.com
Vilsmeier-Haack Reaction: This is a versatile method that uses a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. nih.gov The electrophilic "Vilsmeier reagent" ([ClCH=N(CH₃)₂]⁺) is then attacked by the aromatic ring. This method is particularly effective for electron-rich aromatic and heteroaromatic compounds but can also be applied to some less activated systems. nih.gov
Rieche Formylation: This method employs dichloromethyl methyl ether (Cl₂CHOCH₃) and a strong Lewis acid like titanium tetrachloride (TiCl₄) or SnCl₄. It is a powerful method capable of formylating both activated and some deactivated aromatic rings. The regioselectivity can be influenced by the coordination of the Lewis acid to substituents on the ring. nih.gov
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) and is primarily used for the ortho-formylation of phenols. wikipedia.org
Lithiation-Formylation: For substrates that can be selectively metalated (e.g., via directed ortho-metalation), quenching the resulting aryllithium or arylmagnesium species with a formylating agent like DMF provides a highly regioselective route to the aldehyde.
The table below compares several key formylation reactions.
| Reaction Name | Reagents | Substrate Scope | Citation |
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzene, alkylbenzenes (electron-rich). | purechemistry.orgyoutube.comorgosolver.com |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics and heterocycles. | nih.gov |
| Rieche Formylation | Cl₂CHOCH₃, TiCl₄/SnCl₄ | Wide range, including activated and some deactivated aromatics. | nih.gov |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Primarily ortho-formylation of phenols. | wikipedia.org |
For the synthesis of this compound from its corresponding benzene precursor, a powerful method like the Rieche formylation or a lithiation-formylation sequence would likely be required to overcome the deactivating effects of the halogen substituents and ensure good yield and regioselectivity.
Influence of Existing Substituents on Formylation Regioselectivity
The introduction of a formyl group (–CHO) onto a substituted benzene ring is a key step in the synthesis of many aromatic aldehydes. The position of this new substituent is heavily influenced by the electronic properties of the groups already present on the ring. lumenlearning.comlibretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. unizin.orgpressbooks.pub
In the case of a precursor to this compound, the directing effects of the bromo, ethyl, and fluoro substituents must be considered.
Fluorine: Halogens, including fluorine, are unique in that they are deactivating yet ortho-, para-directing. unizin.org The fluorine atom is highly electronegative, withdrawing electron density from the ring through the inductive effect, thus deactivating it towards electrophilic aromatic substitution. However, it can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the sigma complex) at the ortho and para positions. organicchemistrytutor.com
Bromine: Similar to fluorine, bromine is also an ortho-, para-directing deactivating group. unizin.org Its directing effect is also governed by the interplay of its inductive withdrawal and resonance donation of electrons.
Ethyl Group: An ethyl group is an activating, ortho-, para-director. libretexts.org It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org
When multiple substituents are present, their directing effects can either reinforce or oppose each other. In a molecule with a fluoro, bromo, and ethyl group, the activating ethyl group will have a strong influence on the position of the incoming electrophile, favoring the ortho and para positions relative to itself. libretexts.org The deactivating but ortho-, para-directing halogens will also direct to their respective ortho and para positions. The ultimate regioselectivity of the formylation reaction will depend on the specific reaction conditions and the interplay of these electronic and steric factors. worldscientific.com For instance, a study on the regioselective formylation of 1,3-disubstituted benzenes found that metalation tends to occur at the 2-position. researchgate.net
| Substituent | Activating/Deactivating | Directing Effect |
| -F | Deactivating | Ortho, Para |
| -Br | Deactivating | Ortho, Para |
| -C₂H₅ (Ethyl) | Activating | Ortho, Para |
| -CHO (Formyl) | Deactivating | Meta |
Introduction of the Ethyl Substituent onto the Aromatic Ring
Several methods can be employed to introduce an ethyl group onto an aromatic ring. The choice of method often depends on the other substituents present on the ring to avoid unwanted side reactions.
One common method is Friedel-Crafts alkylation . This reaction typically involves reacting the aromatic compound with an ethyl halide (e.g., ethyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.ukmsu.edu An alternative, more cost-effective industrial approach uses ethene with a catalyst mixture of aluminum chloride and hydrogen chloride. chemguide.co.uk However, a significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements, although this is not an issue when introducing an ethyl group. msu.edu
Another powerful method for forming carbon-carbon bonds is the Suzuki coupling reaction . patsnap.comwikipedia.org This palladium-catalyzed reaction couples an organoboron compound with an organic halide. wikipedia.orgnrochemistry.comorganic-chemistry.org To introduce an ethyl group, an ethylboronic acid or its ester could be coupled with a bromo- or iodo-substituted aromatic precursor. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a versatile tool in organic synthesis. patsnap.com
Integration of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com These principles are increasingly being applied to the synthesis of aromatic aldehydes.
The development of sustainable catalysts is a cornerstone of green chemistry. For the synthesis of aromatic aldehydes, several types of catalysts are employed to improve efficiency and reduce environmental impact.
Palladium-based catalysts are widely used for cross-coupling reactions like the Suzuki-Miyaura coupling. numberanalytics.com
Bimetallic nanoparticles , such as Cu-Ni supported on materials like TiO₂, have shown high catalytic activity in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). researchgate.net
Magnetically separable nanocatalysts , like NiFe₂O₄, offer the advantage of easy recovery and reuse, which is economically and environmentally beneficial. researchgate.net
In some cases, the use of a phase transfer catalyst like β-cyclodextrin can promote reactions under milder and cleaner conditions, such as in the hydrolysis of cinnamaldehyde (B126680) to benzaldehyde. acs.orgacs.orgresearchgate.net
Research has also explored the use of V-based catalytic systems for the oxidation of toluene (B28343) to benzaldehyde, avoiding organic solvents and using hydrogen peroxide as a benign oxidant. mdpi.com
Reducing or eliminating the use of organic solvents is a key goal of green chemistry. Solvent-free reactions can lead to cleaner processes, easier product isolation, and reduced waste.
Solvent-free condensation reactions of aromatic aldehydes have been achieved using solid acid catalysts like p-toluenesulfonic acid at room temperature. researchgate.net
The reaction of aromatic aldehydes with hexamethyldisilazane (B44280) under solvent-free and mild conditions can produce N,N'-bis(arylmethylidene)arylmethanediamines in excellent yields. researchgate.net
Mechanochemistry , which uses mechanical energy to induce reactions, has been used for the allylation of aromatic aldehydes, sometimes eliminating the need for solvents. mdpi.com
Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. For example, the bioreduction of aromatic aldehydes to their corresponding alcohols has been achieved using an extract of Aloe vera under microwave irradiation. scielo.org.mx
Energy efficiency can also be improved through process intensification, such as using reactive distillation, which combines reaction and separation into a single unit, thereby saving energy. acs.orgresearchgate.net
Continuous Flow Chemistry in the Synthesis of this compound
Continuous flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. amf.chseqens.com This technology is particularly well-suited for the synthesis of fine chemicals and pharmaceuticals. amf.ch
Performing multi-step syntheses in a continuous flow system provides several key benefits:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which dramatically increases safety, especially when dealing with hazardous reagents or exothermic reactions. seqens.commt.com The in situ generation of hazardous intermediates, such as azides, can be performed safely, with immediate consumption in a subsequent step. rsc.org
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, higher yields, and better product quality. seqens.commt.commt.com
Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions. amf.ch Scaling up a reaction from the lab to industrial production is often more straightforward with flow chemistry, as it can be achieved by running the system for a longer duration or by parallelizing multiple reactors. amf.chseqens.com
Integration of Processes: Flow chemistry allows for the integration of multiple reaction and purification steps into a single, continuous process. rsc.org This "telescoping" of reactions minimizes manual handling and reduces waste and downtime between steps. wikipedia.org For example, microfluidic devices can compartmentalize different reaction stages, enabling sequential transformations without cross-contamination. amf.ch
The application of flow chemistry has been shown to improve the synthesis of various compounds, including active pharmaceutical ingredients, by enabling safer and more efficient multi-step transformations. rsc.org
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety with small reaction volumes seqens.commt.com |
| Control | Difficult to maintain uniform conditions | Precise control over temperature, pressure, time seqens.commt.com |
| Efficiency | Can have longer reaction times and lower yields | Often faster reactions and higher yields seqens.com |
| Scalability | Can be complex and require re-optimization | More straightforward scalability amf.chseqens.com |
| Process Integration | Separate steps for reaction and purification | Potential for integrated multi-step synthesis rsc.org |
Scale-Up Considerations and Process Intensification
Challenges in Scaling Up Batch Synthesis
Scaling up the synthesis of this compound in traditional batch reactors introduces several critical issues:
Heat Transfer: Electrophilic aromatic substitution reactions, including bromination and formylation, are frequently highly exothermic. scispace.com In large batch reactors, the surface-area-to-volume ratio decreases significantly, impeding efficient heat dissipation. This can lead to temperature gradients within the reactor, causing localized overheating ("hot spots") that can trigger runaway reactions or the formation of undesirable by-products, thereby reducing yield and purity. researchgate.net For instance, the bromination of an activated aromatic ring requires careful temperature control to prevent over-bromination or side-chain reactions. youtube.com
Mass Transfer: Inefficient mixing in large vessels can lead to poor mass transfer between reactants, especially in heterogeneous reaction mixtures. This can result in non-uniform reaction rates, lower conversions, and the formation of impurities. In formylation reactions like the Vilsmeier-Haack or Gattermann-Koch, which may involve gaseous reagents or multiple phases, ensuring consistent contact between the substrate and the formylating agent is crucial for achieving high yields. wikipedia.orgtcichemicals.com
Safety and Handling of Hazardous Reagents: The synthesis likely involves corrosive and toxic chemicals such as bromine, strong acids (e.g., in Friedel-Crafts type reactions), and potentially toxic formylating agents. wikipedia.orgscispace.com Handling large quantities of these materials in batch processes increases the risk of accidental release and exposure. scispace.com For example, fluorination steps can involve highly reactive and corrosive reagents that require specialized equipment and handling procedures to ensure safety on a large scale. chimia.chijs.si
Reaction Control and Reproducibility: Achieving consistent product quality across different large-scale batches can be challenging. Variations in mixing, heating, and reagent addition times can lead to batch-to-batch variability in yield and purity. Reactions that are fast and exothermic are particularly difficult to control precisely in large volumes. scispace.com
Process Intensification via Continuous Flow Synthesis
Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. Continuous flow chemistry is a prime example of this approach and is particularly well-suited for the synthesis of this compound. By conducting reactions in a continuous stream through a network of tubes or microreactors, many of the limitations of batch processing are overcome. researchgate.netrsc.org
Key advantages of continuous flow processing for this synthesis include:
Superior Heat Transfer: Flow reactors, due to their high surface-area-to-volume ratio, allow for near-instantaneous and highly efficient heat exchange. scispace.comrsc.org This enables precise temperature control of highly exothermic reactions like bromination and nitration, preventing thermal runaways and minimizing the formation of impurities. researchgate.net
Enhanced Mass Transfer and Mixing: The small dimensions of flow reactors facilitate rapid diffusion and efficient mixing of reactants. This leads to faster reaction rates, higher conversions, and improved selectivity, as concentration gradients are minimized. researchgate.net
Improved Safety: The small internal volume of a flow reactor means that only a minimal amount of hazardous material is reacting at any given moment. scispace.com This "small-volume-on-demand" approach significantly reduces the risks associated with handling large quantities of toxic or reactive intermediates. Hazardous reagents can be generated in-situ and consumed immediately, further enhancing process safety. acs.orgresearchgate.net
Precise Process Control and Automation: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. This high level of control leads to consistent product quality and allows for rapid process optimization through techniques like Design of Experiments (DoE). rsc.org
The table below illustrates a comparative analysis of hypothetical process parameters for a key bromination step in the synthesis of a precursor to this compound, contrasting a traditional batch process with a continuous flow approach.
| Parameter | Batch Process (1000 L Reactor) | Continuous Flow Process |
| Reaction Volume | 1000 L | ~50 mL |
| Temperature Control | ± 5-10 °C | ± 1 °C |
| Mixing Efficiency | Variable, dependent on impeller design | High and uniform |
| Residence Time | 4-6 hours | 5-15 minutes |
| Yield | 80-85% | >95% |
| By-product Formation | 5-10% (e.g., dibrominated species) | <2% |
| Safety Profile | High risk (large volume of Br₂) | Inherently safer (low holdup) |
This table presents illustrative data based on typical improvements observed in similar chemical transformations and does not represent experimentally verified data for this specific compound.
Mechanistic Investigations of Reactions Involving 3 Bromo 5 Ethyl 2 Fluorobenzaldehyde
Elucidation of Reaction Pathways and Identification of Transient Intermediates
Specific reaction pathways for 3-Bromo-5-ethyl-2-fluorobenzaldehyde have not been explicitly detailed in the reviewed literature. Generally, as a benzaldehyde (B42025) derivative, it is expected to undergo reactions typical of the aldehyde functional group, such as nucleophilic addition to the carbonyl carbon. The substitution pattern on the aromatic ring will, however, modulate the reactivity of both the aldehyde and the ring itself.
Transient intermediates in reactions involving substituted benzaldehydes often include tetrahedral intermediates in nucleophilic additions, as well as various charged species in electrophilic or nucleophilic aromatic substitutions. For instance, in reactions such as the benzoin (B196080) condensation, a key transient species would be the Breslow intermediate. However, without specific studies on this compound, the exact nature and stability of such intermediates remain speculative.
Impact of Bromine, Fluorine, and Ethyl Substituents on Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic and steric effects of its three substituents: a bromine atom, a fluorine atom, and an ethyl group.
Electronic and Steric Effects of Halogens
Both bromine and fluorine are halogens and thus exert a deactivating, ortho-, para-directing effect on electrophilic aromatic substitution (EAS). This is due to their electron-withdrawing inductive effect (-I) being stronger than their electron-donating resonance effect (+R). The fluorine atom at the 2-position and the bromine atom at the 3-position will significantly influence the electron density distribution of the benzene (B151609) ring. The inductive effect of fluorine is stronger than that of bromine, while bromine has a more significant steric presence. In nucleophilic aromatic substitution (NAS) reactions, the strong electron-withdrawing nature of the fluorine atom, particularly when ortho to a leaving group, can facilitate the reaction.
A study on the addition of N-heterocyclic carbenes to benzaldehydes highlighted a notable effect for 2-substituents. For example, the equilibrium constant (Kexp) for the reaction with 2-fluorobenzaldehyde (B47322) was significantly higher than for 4-bromobenzaldehyde, indicating that a 2-heteroatom substituent can increase both the rate and equilibrium constants of nucleophilic additions. nih.gov This effect could be attributed to ground state destabilization of the aldehyde or stabilization of the product through hydrogen bonding. nih.gov
Influence of the Ethyl Group on Reaction Rates and Selectivity
The ethyl group at the 5-position is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I) and hyperconjugation. This electron-donating nature tends to activate the aromatic ring towards EAS and can influence the regioselectivity of reactions. In general, alkyl groups are ortho-, para-directing. The presence of the ethyl group at the meta-position relative to the aldehyde can electronically influence the reactivity of the carbonyl group, albeit to a lesser extent than ortho or para substituents. Sterically, the ethyl group is bulkier than a hydrogen atom and can influence the approach of reagents to the adjacent positions on the ring. Studies on other substituted aromatic compounds have shown that alkyl groups are generally activating for EAS. libretexts.org
Kinetic Studies and Reaction Rate Determinations
Specific kinetic data for reactions involving this compound are not available in the reviewed literature. To understand the reaction rates, kinetic studies would need to be performed. Such studies would involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, concentration of reactants, catalyst).
For analogous compounds, kinetic studies have been instrumental in understanding substituent effects. For instance, a study on the reaction of benzoquinone derivatives with thiols demonstrated that electron-withdrawing substituents (like chlorine) lead to higher reaction rates compared to electron-donating substituents (like methyl and t-butyl). nih.gov This principle would likely apply to this compound, where the electron-withdrawing halogens would be expected to increase the electrophilicity of the carbonyl carbon, potentially leading to faster rates in nucleophilic addition reactions compared to unsubstituted benzaldehyde.
Computational Chemistry and Theoretical Modeling of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, predicting geometries of transient species, and calculating energy profiles. While no specific computational studies on this compound were found, the methodology has been applied to similar molecules.
Density Functional Theory (DFT) Calculations for Energy Profiles
DFT calculations can provide valuable insights into the thermodynamics and kinetics of a reaction by mapping the potential energy surface. This allows for the determination of the energies of reactants, products, transition states, and intermediates. For example, a DFT study on 5-Bromo-2-Hydroxybenzaldehyde used the B3LYP functional with the 6-311++G(d,p) basis set to optimize the molecular structure and calculate vibrational frequencies. nih.gov Similar computational approaches could be applied to this compound to predict its reactivity and the energy profiles of its potential reactions. Such calculations would help in understanding the influence of the specific substitution pattern on the stability of intermediates and transition states, thereby rationalizing reaction pathways and selectivity.
Transition State Theory Applications
No studies detailing the application of Transition State Theory to reactions involving this compound were found. Such an analysis would require computational modeling to determine the geometry and energy of the transition state for a specific reaction, providing insight into the reaction's kinetic feasibility.
Frontier Molecular Orbital (FMO) Analysis of Reactivity
There is no available research that performs a Frontier Molecular Orbital analysis on this compound. This type of analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO to predict how this molecule would interact with other reactants, for instance, in nucleophilic addition or cycloaddition reactions.
Lack of Specific Research Data for this compound Precludes Article Generation
A thorough and comprehensive search of scientific literature, including scholarly articles and patent databases, has revealed a significant lack of specific published research on the derivatization and transformational chemistry of the compound This compound . The initial search for palladium-catalyzed cross-coupling reactions and reactions involving the aldehyde functional group for this specific molecule did not yield any direct examples, detailed research findings, or data suitable for inclusion in the requested article format.
Subsequent, more targeted searches for synthetic applications or reaction schemes explicitly utilizing this compound (CAS No. 891844-09-0) were also unsuccessful in providing the necessary information to fulfill the requirements of the outlined sections.
While general methodologies for reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings, as well as nucleophilic additions, condensations, oxidations, and reductions are well-established for various aryl halides and benzaldehydes, no specific adaptations or results for this compound could be located. The available data pertains to structurally similar but distinct compounds, such as other isomers of bromo-fluorobenzaldehyde or those lacking the ethyl substituent.
Due to the strict requirement to focus solely on "this compound" and to provide detailed, scientifically accurate research findings and data tables, it is not possible to generate the requested article. Extrapolating from related but different molecules would not meet the standard of scientific accuracy and would violate the core instruction to exclusively discuss the specified compound. Therefore, without a factual basis in the existing scientific literature for the chemical transformations of this compound, the article cannot be written.
Derivatization and Transformational Chemistry of 3 Bromo 5 Ethyl 2 Fluorobenzaldehyde
Reactions Involving the Fluorine Substituent (e.g., nucleophilic aromatic substitution)
The fluorine atom in 3-Bromo-5-ethyl-2-fluorobenzaldehyde is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent aldehyde group and the bromine atom. In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (in this case, fluorine), proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.
Fluorine is an effective leaving group in activated SNAr reactions, often showing higher reactivity than other halogens because the rate-limiting step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. chemistrysteps.comnih.gov The presence of the aldehyde group ortho to the fluorine is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. nih.govyoutube.com
A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted benzaldehyde (B42025) derivatives. Common nucleophiles include alkoxides, phenoxides, thiophenolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 3-bromo-5-ethyl-2-methoxybenzaldehyde, while reaction with a primary or secondary amine would produce the corresponding 2-amino-substituted benzaldehyde. These transformations provide a powerful method for introducing new functionalities at the C2 position of the aromatic ring.
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
|---|---|---|
| Methanol (CH₃OH) | NaH, DMF | 3-Bromo-5-ethyl-2-methoxybenzaldehyde |
| Thiophenol (C₆H₅SH) | K₂CO₃, DMSO | 3-Bromo-5-ethyl-2-(phenylthio)benzaldehyde |
| Aniline (B41778) (C₆H₅NH₂) | High Temperature or Pd-catalysis | 3-Bromo-5-ethyl-2-(phenylamino)benzaldehyde |
Reactions at the Ethyl Moiety (e.g., benzylic functionalization)
The ethyl group attached to the aromatic ring offers another site for chemical modification, specifically at the benzylic position (the carbon atom directly attached to the ring). This position is activated for radical reactions and oxidation due to the ability of the aromatic ring to stabilize radical or cationic intermediates.
One common transformation is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN under photochemical conditions. This reaction would selectively introduce a bromine atom at the benzylic carbon, yielding 3-bromo-5-(1-bromoethyl)-2-fluorobenzaldehyde. This product is a valuable intermediate itself, as the newly introduced bromine can be readily displaced by nucleophiles or used in cross-coupling reactions.
Alternatively, the benzylic position can be oxidized. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions would likely oxidize the ethyl group all the way to a carboxylic acid, transforming the starting material into 3-bromo-2-fluoro-5-formylbenzoic acid. Milder, more controlled oxidation conditions could potentially yield the corresponding ketone, 1-(3-bromo-2-fluoro-5-formylphenyl)ethanone.
Table 2: Potential Reactions at the Ethyl Group
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 3-Bromo-5-(1-bromoethyl)-2-fluorobenzaldehyde |
| Benzylic Oxidation | KMnO₄, heat | 3-Bromo-2-fluoro-5-formylbenzoic acid |
Multicomponent Reactions (MCRs) Utilizing this compound as a Synthon
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov this compound is an excellent candidate for the aldehyde component in several classical MCRs.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide derivative. In this context, this compound would serve as the aldehyde component. The reaction proceeds through the initial formation of a Schiff base (imine) between the aldehyde and the amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final, highly complex product. The utility of the Ugi reaction lies in its ability to rapidly generate diverse molecular scaffolds from simple starting materials.
The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.orgresearchgate.net Using this compound as the aldehyde component would lead to the formation of a DHPM bearing the substituted phenyl group at the 4-position of the heterocyclic ring. nih.govnih.govmdpi.com These compounds are of significant interest in medicinal chemistry. wikipedia.org
Similarly, the Hantzsch pyridine (B92270) synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative. wikipedia.orgscribd.com Employing this compound in this reaction would yield a pyridine core with the substituted aromatic ring at the 4-position, providing a scaffold for further synthetic elaboration.
Since this compound lacks α-hydrogens, it cannot self-condense under basic or acidic conditions. However, it is an excellent electrophile for crossed or directed aldol (B89426) condensations. libretexts.org In a multicomponent context, such as the Claisen-Schmidt condensation, it can react with an enolizable ketone (e.g., acetone) in the presence of a base. mnstate.eduyoutube.com This reaction forms a β-hydroxy ketone intermediate which readily dehydrates to yield a stable, conjugated α,β-unsaturated ketone (a chalcone (B49325) analogue). libretexts.org This process can serve as the initial step in a tandem MCR sequence, where the newly formed enone can undergo subsequent reactions like Michael addition to build more complex molecular architectures.
Heterocyclic Synthesis from this compound
The various functional groups on this compound make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. nih.gov
For example, it can be a starting point for the synthesis of benzofurans . A common strategy involves the reaction of an ortho-haloaldehyde with a terminal alkyne via a palladium-catalyzed coupling followed by intramolecular cyclization. organic-chemistry.org Another approach could involve the conversion of the aldehyde to a phenoxy derivative which can then undergo intramolecular cyclization. For instance, reaction with the sodium salt of ethyl glycolate (B3277807) followed by an intramolecular Wittig-type reaction or other cyclization methods could yield a benzofuran (B130515) ring system. orgsyn.org
The synthesis of thiazoles is also feasible. One established method is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govnih.gov The required α-haloketone, 2-bromo-1-(3-bromo-5-ethyl-2-fluorophenyl)ethanone, can be prepared from this compound in two steps: Grignard addition (e.g., with methylmagnesium bromide) to form the secondary alcohol, followed by oxidation to the methyl ketone and subsequent α-bromination. Condensation of this α-bromoketone with thiourea would yield a 2-aminothiazole (B372263) derivative. tandfonline.com
Furthermore, the aldehyde can be used to construct quinolines through reactions like the Friedländer annulation, where it condenses with a compound containing an activated methylene (B1212753) group adjacent to an amino group, such as 2-aminoacetophenone. The bromine and fluorine atoms on the resulting quinoline (B57606) ring can then be used for further functionalization through cross-coupling or nucleophilic substitution reactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-(3-Bromo-2-fluoro-5-formylphenyl)ethanone |
| 2-Amino-3-bromo-5-ethylbenzaldehyde |
| 2-Aminoacetophenone |
| 2-bromo-1-(3-bromo-5-ethyl-2-fluorophenyl)ethanone |
| 3-Bromo-2-fluoro-5-formylbenzoic acid |
| 3-Bromo-5-(1-bromoethyl)-2-fluorobenzaldehyde |
| This compound |
| 3-Bromo-5-ethyl-2-methoxybenzaldehyde |
| 3-Bromo-5-ethyl-2-(phenylamino)benzaldehyde |
| 3-Bromo-5-ethyl-2-(phenylthio)benzaldehyde |
| Acetone |
| Aniline |
| Benzoyl peroxide |
| Chromic acid |
| Ethyl acetoacetate |
| Ethyl glycolate |
| N-bromosuccinimide (NBS) |
| Potassium permanganate (KMnO₄) |
| Sodium methoxide |
| Thiophenol |
| Thiourea |
Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Quinoxalines)
The aldehyde functional group of this compound is a versatile handle for the construction of various heterocyclic ring systems, particularly those containing nitrogen. The electrophilic carbon of the aldehyde readily undergoes condensation reactions with binucleophilic reagents such as diamines to form fused heterocyclic structures.
Benzimidazoles
The synthesis of 2-substituted benzimidazoles is a common transformation that can be achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde. In this reaction, this compound serves as the aldehyde component. The reaction typically proceeds by the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization followed by aromatization to yield the final benzimidazole (B57391) product. nih.govacs.org This process can be catalyzed by a variety of Brønsted or Lewis acids, and can also be promoted under oxidative conditions or through microwave irradiation. nih.govtandfonline.com
The general scheme involves the reaction of this compound with an o-phenylenediamine. The substituents on the phenylenediamine can be varied to produce a library of derivatives. The reaction is robust and generally provides good to excellent yields of the desired 2-(3-Bromo-5-ethyl-2-fluorophenyl)-1H-benzimidazole derivatives. acs.org
Reaction Scheme: Synthesis of a 2-Substituted Benzimidazole
Reaction of this compound with o-phenylenediamine to yield a 2-substituted benzimidazole.
Quinoxalines
The synthesis of quinoxalines typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Therefore, this compound, being a mono-carbonyl compound, cannot directly react to form a quinoxaline (B1680401) ring.
To be utilized in quinoxaline synthesis, the benzaldehyde must first be transformed into a suitable 1,2-dicarbonyl precursor. This can be achieved by oxidizing the aldehyde to the corresponding α-ketoaldehyde, which would be (3-Bromo-5-ethyl-2-fluorophenyl)glyoxal. Once this intermediate is formed, it can readily undergo condensation with a 1,2-diamine, such as o-phenylenediamine, to afford the target 2-(3-Bromo-5-ethyl-2-fluorophenyl)quinoxaline.
Formation of Oxygen and Sulfur-Containing Heterocycles
The electrophilic nature of the aldehyde in this compound also allows for its use in the synthesis of heterocycles containing oxygen and sulfur atoms through condensation with appropriately substituted nucleophiles.
Oxygen-Containing Heterocycles: Benzoxazoles
Analogous to benzimidazole synthesis, benzoxazoles can be prepared by the condensation of an aldehyde with a 2-aminophenol (B121084). nih.govnih.gov The reaction of this compound with a 2-aminophenol under acidic or oxidative conditions yields 2-(3-Bromo-5-ethyl-2-fluorophenyl)benzoxazole. acs.orgorganic-chemistry.org The reaction mechanism is similar, involving the initial formation of a Schiff base which subsequently cyclizes and dehydrates to form the aromatic benzoxazole (B165842) ring system. nih.gov A range of catalysts, including samarium triflate and Brønsted acidic ionic liquids, have been shown to be effective for this transformation. nih.govorganic-chemistry.org
Reaction Scheme: Synthesis of a 2-Substituted Benzoxazole
Reaction of this compound with 2-aminophenol to yield a 2-substituted benzoxazole.
Sulfur-Containing Heterocycles: Benzothiazoles and Thiophenes
Benzothiazoles: The synthesis of 2-substituted benzothiazoles is readily accomplished by the condensation of this compound with 2-aminothiophenol. tandfonline.comnih.gov This reaction is one of the most widely used strategies for constructing the benzothiazole (B30560) core and can be promoted by various catalytic systems, including H2O2/HCl, nitric acid on silica (B1680970) gel, and nanoparticle-based catalysts. mdpi.comnih.gov The reaction proceeds through the formation of a hemithioaminal, followed by cyclization and oxidative aromatization to give the 2-(3-Bromo-5-ethyl-2-fluorophenyl)benzothiazole product. tandfonline.comtandfonline.com
Thiophenes (via Gewald Reaction): this compound can also serve as a key component in the Gewald reaction, a multicomponent condensation used to synthesize polysubstituted 2-aminothiophenes. wikipedia.orgderpharmachemica.com In this reaction, an aldehyde or ketone, a molecule with an active methylene group (such as an α-cyanoester like ethyl cyanoacetate), and elemental sulfur condense in the presence of a base (e.g., an amine like morpholine (B109124) or piperidine) to form the thiophene (B33073) ring. wikipedia.orgorganic-chemistry.org Using this compound in this reaction would lead to the formation of a highly functionalized 2-aminothiophene bearing the 3-bromo-5-ethyl-2-fluorophenyl substituent. researchgate.net
Table 1: Reactants for Heterocycle Synthesis
| Reactant Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| This compound | C₉H₈BrFO | Aldehyde precursor |
| o-Phenylenediamine | C₆H₈N₂ | Binucleophile for Benzimidazole |
| 2-Aminophenol | C₆H₇NO | Binucleophile for Benzoxazole |
| 2-Aminothiophenol | C₆H₇NS | Binucleophile for Benzothiazole |
| Ethyl Cyanoacetate | C₅H₇NO₂ | Active methylene for Thiophene |
| Elemental Sulfur | S | Sulfur source for Thiophene |
Table 2: Potential Heterocyclic Derivatives
| Product Name | Molecular Formula | Heterocycle Class |
|---|---|---|
| 2-(3-Bromo-5-ethyl-2-fluorophenyl)-1H-benzimidazole | C₁₅H₁₀BrFN₂ | Benzimidazole |
| 2-(3-Bromo-5-ethyl-2-fluorophenyl)quinoxaline | C₁₅H₉BrFN₂ | Quinoxaline |
| 2-(3-Bromo-5-ethyl-2-fluorophenyl)benzoxazole | C₁₅H₉BrFNO | Benzoxazole |
| 2-(3-Bromo-5-ethyl-2-fluorophenyl)benzothiazole | C₁₅H₉BrFNS | Benzothiazole |
| 2-Amino-4-(3-bromo-5-ethyl-2-fluorophenyl)-5-carbethoxythiophene | C₁₈H₁₇BrFNO₂S | Thiophene |
Advanced Structural Characterization and Spectroscopic Analysis for Research
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.org Understanding these interactions is crucial for crystal engineering, which aims to design solids with desired properties. nih.govacs.org
Halogen Bonding: The presence of a bromine atom in 3-Bromo-5-ethyl-2-fluorobenzaldehyde makes it a potential candidate for forming halogen bonds. nih.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org The strength of this interaction increases from chlorine to bromine to iodine. nih.gov In the solid state, this could involve the bromine atom of one molecule interacting with an electronegative atom, such as the oxygen of the aldehyde group or the fluorine atom of a neighboring molecule. Studies on other halogenated organic compounds have demonstrated the significant role of halogen bonds in directing crystal packing. nih.govnih.gov
C-H...O Hydrogen Bonding: Weak C-H...O hydrogen bonds are common in the crystal structures of carbonyl compounds. nih.gov In the case of this compound, the aldehyde hydrogen or the aromatic and ethyl C-H groups can act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. These interactions, although weaker than conventional hydrogen bonds, can collectively play a significant role in stabilizing the crystal lattice. chemicalbook.com
π-π Stacking: The aromatic ring of this compound can participate in π-π stacking interactions, which are non-covalent attractions between aromatic rings. libretexts.orgucla.edu These interactions can occur in a face-to-face or offset arrangement and are a significant force in the organization of aromatic molecules in the solid state. libretexts.orgmdpi.com
A hypothetical data table illustrating the types of intermolecular contacts that could be identified from a single crystal X-ray diffraction study of this compound is presented below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Halogen Bonding | C-Br | O=C | < 3.37 | Directs molecular assembly |
| C-H...O Hydrogen Bond | C-H (aromatic) | O=C | 2.90 - 3.50 | Stabilizes crystal packing |
| C-H...F Hydrogen Bond | C-H (ethyl) | F-C | 2.90 - 3.40 | Influences conformation |
| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | 3.30 - 3.80 | Contributes to crystal cohesion |
The substituents on the benzaldehyde (B42025) ring can adopt different spatial orientations, leading to various conformers. SC-XRD provides a definitive picture of the preferred conformation in the solid state. nih.gov For 2-fluorobenzaldehydes, for instance, planar conformations are often observed, with the trans (C=O anti to F) conformer being generally more stable. rsc.orgrsc.org The presence of the ethyl group in this compound adds another layer of conformational flexibility that can be precisely determined by SC-XRD.
In situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insight
In situ spectroscopic techniques are invaluable tools for studying chemical reactions in real-time, providing a continuous stream of data as the reaction progresses. youtube.comrsc.org These methods allow for the identification of transient intermediates, the determination of reaction kinetics, and the elucidation of reaction mechanisms without the need for isolating individual components from the reaction mixture. mt.com
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a chemical reaction directly within the NMR tube. acs.orgacs.orgnih.gov By acquiring spectra at regular intervals, it is possible to track the disappearance of reactants and the appearance of products, as well as to detect and characterize any reaction intermediates that may be present in sufficient concentration. acs.orgnih.gov
For reactions involving this compound, such as its conversion to an alcohol, an amine, or a carboxylic acid, real-time NMR would be highly informative:
¹H NMR: The aldehyde proton signal (around 9-10 ppm) of the starting material would decrease over time, while new signals corresponding to the product would emerge.
¹³C NMR: Changes in the chemical shift of the carbonyl carbon and other aromatic carbons would provide further evidence of the transformation.
¹⁹F NMR: As fluorine is a highly sensitive nucleus for NMR, monitoring the ¹⁹F signal would be particularly useful for tracking changes in the electronic environment of the fluorine-bearing carbon atom throughout the reaction.
| Technique | Information Gained | Potential Application for this compound |
| Real-Time ¹H NMR | Concentration changes of reactants, products, and intermediates. | Monitoring the reduction of the aldehyde group. |
| Real-Time ¹³C NMR | Structural changes at the carbon skeleton. | Observing the conversion of the carbonyl carbon. |
| Real-Time ¹⁹F NMR | Changes in the electronic environment of the fluorine atom. | Probing substituent effects during a reaction. |
In situ Infrared (IR) and Raman spectroscopy are complementary techniques that monitor changes in the vibrational modes of molecules during a reaction. mt.comnumberanalytics.comsepscience.com They are particularly useful for tracking the transformation of functional groups. nih.gov
Infrared Spectroscopy: The strong carbonyl (C=O) stretching vibration of the aldehyde group in this compound (typically around 1700 cm⁻¹) is a prominent feature in its IR spectrum. During a reaction, the disappearance of this band and the appearance of new bands, for example, a broad O-H stretch for an alcohol product (around 3200-3600 cm⁻¹), can be readily monitored in real-time. rsc.org
Raman Spectroscopy: While the C=O stretch is also visible in the Raman spectrum, other vibrations, such as those of the aromatic ring and the C-Br bond, can provide complementary information. Raman spectroscopy is often less sensitive to polar functional groups like C=O compared to IR, but it can be advantageous for monitoring reactions in aqueous media. youtube.comsepscience.comrsc.org
In situ mass spectrometry (MS) techniques allow for the real-time monitoring of the molecular weights of species present in a reaction mixture. azom.comchromatographyonline.comacs.org This is highly effective for tracking the formation of the desired product and for the early detection and identification of any by-products or intermediates. purdue.edu By coupling a mass spectrometer to the reaction vessel, small aliquots of the reaction mixture can be continuously ionized and analyzed, providing a mass spectrum that evolves with the reaction progress. This can offer crucial insights into the reaction pathway and help in optimizing reaction conditions to minimize the formation of unwanted substances. uvic.ca
Computational Spectroscopic Prediction and Validation
The prediction of spectroscopic data through computational methods, primarily Density Functional Theory (DFT), has become an indispensable tool for chemists. researchgate.net This approach allows for the elucidation of molecular geometry and the simulation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), providing a theoretical framework that can be compared against experimental findings for validation. While specific experimental research on this compound is not publicly available, we can outline the established theoretical methodology used for similar halogenated benzaldehydes. researchgate.netnih.gov
Theoretical Framework:
Once the optimized geometry is obtained, further calculations can be performed to predict spectroscopic data.
Predicted Spectroscopic Data:
The following tables represent hypothetical yet theoretically sound data for this compound, based on principles derived from studies of analogous compounds. These tables are intended to illustrate the type of data generated through computational analysis and how it would be presented for validation against future experimental results.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts are sensitive to the local electronic environment of each nucleus. For fluorinated compounds, ¹⁹F NMR is also a powerful diagnostic tool. nih.govresearchgate.netnih.gov
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| C=O | - | 188.5 | - |
| C1 | - | 135.2 | - |
| C2 | - | 118.9 (d, J=24 Hz) | -110.2 |
| C3 | - | 130.5 | - |
| C4 | 7.85 | 125.8 | - |
| C5 | - | 142.1 | - |
| C6 | 7.60 | 115.4 (d, J=4 Hz) | - |
| CH₂ | 2.75 | 28.9 | - |
| CH₃ | 1.25 | 14.3 | - |
| CHO | 10.15 | - | - |
Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS for ¹H and ¹³C). 'd' indicates a doublet and 'J' represents the coupling constant in Hertz.
Table 2: Predicted Infrared (IR) Vibrational Frequencies (cm⁻¹)
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aldehyde) | 2850, 2750 | Stretching |
| C=O (aldehyde) | 1710 | Stretching |
| C=C (aromatic) | 1600-1450 | Ring Stretching |
| C-F | 1250 | Stretching |
| C-Br | 680 | Stretching |
Table 3: Predicted UV-Vis Absorption Wavelengths (λmax) in nm
UV-Vis spectroscopy provides information about electronic transitions within the molecule. The absorption wavelengths are typically calculated using Time-Dependent DFT (TD-DFT). elsevierpure.com
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| n → π | 325 | 0.02 |
| π → π | 270 | 0.45 |
| π → π* | 230 | 0.30 |
Validation Process:
The validation of these computational predictions would require the synthesis and experimental characterization of this compound. The experimentally obtained NMR, IR, and UV-Vis spectra would be compared with the predicted data. A strong correlation between the theoretical and experimental values would confirm the molecular structure and provide confidence in the computational model used. nih.gov Any significant deviations could indicate interesting electronic or steric effects not fully captured by the initial theoretical model, prompting further investigation. researchgate.net
Applications in Complex Organic Synthesis and Materials Science
Role as a Key Building Block in Total Synthesis Strategies
The inherent reactivity of the aldehyde group, combined with the potential for cross-coupling reactions at the bromine and fluorine positions, makes 3-Bromo-5-ethyl-2-fluorobenzaldehyde a valuable precursor in the assembly of complex molecular targets.
Precursor for Natural Product Synthesis
While specific examples of the total synthesis of natural products utilizing this compound are not extensively documented in publicly available literature, the structural motifs present in this compound are analogous to intermediates used in the synthesis of various bioactive natural products. Halogenated and alkylated benzaldehydes are common starting materials for the construction of complex cyclic and polycyclic systems found in nature. The aldehyde functionality provides a handle for chain elongation and the formation of carbon-carbon bonds, while the halogen atoms can be exploited for late-stage functionalization or cyclization reactions.
The general strategy for incorporating such a building block into a natural product synthesis would likely involve an initial reaction of the aldehyde, such as a Wittig or Horner-Wadsworth-Emmons reaction, to extend the carbon chain. This would be followed by transformations of the bromine and fluorine substituents, potentially through Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, to introduce additional complexity and build the core structure of the target natural product.
Intermediate for Complex Synthetic Targets
This compound serves as a crucial intermediate in the synthesis of a variety of complex synthetic targets, particularly in the pharmaceutical and agrochemical industries. The combination of the aldehyde, bromo, and fluoro groups allows for sequential and site-selective reactions to build up molecular complexity.
For instance, the aldehyde can be readily converted into other functional groups such as alcohols, carboxylic acids, or imines, providing access to a diverse range of derivatives. The bromine atom is a versatile handle for introducing aryl, alkyl, or other functional groups through palladium-catalyzed cross-coupling reactions. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable feature in drug design.
A representative synthetic application could involve the initial transformation of the aldehyde group, followed by a Suzuki coupling at the bromine position to introduce a new aromatic ring system. Subsequent modifications could then be performed on the newly introduced moiety or the existing ethyl and fluoro substituents to arrive at the final complex target.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Aldehyde | Wittig Reaction | Alkenes |
| Grignard Reaction | Secondary Alcohols | |
| Reductive Amination | Amines | |
| Bromine | Suzuki Coupling | Biaryls |
| Sonogashira Coupling | Alkynes | |
| Buchwald-Hartwig Amination | Anilines | |
| Fluorine | Nucleophilic Aromatic Substitution | Aryl ethers, Aryl amines |
Derivation of this compound into Precursors for Functional Materials
The unique electronic and structural features of this compound make it an attractive starting material for the synthesis of precursors for a variety of functional materials.
Ligands for Catalysis
The synthesis of novel ligands is crucial for the development of new catalytic systems. This compound can be derivatized to form precursors for phosphine ligands, which are widely used in transition metal catalysis.
A common strategy involves the conversion of the aldehyde to a primary alcohol, followed by tosylation and subsequent reaction with a phosphine nucleophile. Alternatively, the bromine atom can be displaced by a phosphine group through a metal-catalyzed coupling reaction. The resulting phosphine-containing molecule can then be further functionalized to create bidentate or polydentate ligands with specific steric and electronic properties tailored for a particular catalytic application. The presence of the fluorine and ethyl groups can be used to fine-tune the ligand's properties, influencing the activity and selectivity of the resulting catalyst.
Monomers for Polymer Science
Functionalized aromatic compounds are essential building blocks for high-performance polymers. This compound can be transformed into monomers for use in polymerization reactions.
For example, conversion of the aldehyde to a hydroxyl or amino group, or transformation of the bromine to a boronic acid or ester, would generate a bifunctional monomer suitable for polycondensation reactions. Suzuki polycondensation, a powerful method for the synthesis of conjugated polymers, could be employed using a dibromo-derivative of the parent compound or by reacting a boronic acid derivative with a suitable dihaloaromatic comonomer. The resulting polymers would possess unique electronic and physical properties imparted by the fluorine and ethyl substituents, making them potential candidates for applications in organic electronics and specialty plastics.
Components in Optoelectronic Materials
The synthesis of organic molecules with specific optical and electronic properties is a key area of materials science. The structure of this compound provides a scaffold for the construction of components for optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The aldehyde group can be used as a reactive site to introduce electron-donating or electron-accepting moieties, creating donor-acceptor chromophores. The bromine atom allows for the extension of the π-conjugated system through cross-coupling reactions, which is essential for tuning the absorption and emission properties of the molecule. The fluorine atom can enhance the electron-accepting properties of the aromatic ring and improve the stability and performance of the resulting optoelectronic device.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-5-ethyl-2-fluorobenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route starts with 3-bromo-5-ethylbenzaldehyde, followed by electrophilic fluorination at the ortho position. Key steps include:
- Bromination : Use NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) for selective bromination .
- Fluorination : Employ DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions to introduce fluorine .
Reaction optimization should focus on temperature control (e.g., 0–5°C for fluorination to avoid side reactions) and solvent choice (DMF or THF for polar intermediates). Monitor yields via HPLC or GC-MS, noting that excess fluorinating agents may degrade the aldehyde group.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns via H NMR (e.g., aldehyde proton at ~10 ppm, ethyl group splitting) and F NMR (distinct fluorobenzaldehyde shifts) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and refine structures using SHELX .
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity (>98% recommended for research use).
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of the aldehyde group in halogenated benzaldehydes?
- Methodological Answer : Discrepancies often arise from steric hindrance or electronic effects. For this compound:
- Electronic Effects : The electron-withdrawing fluorine and bromine reduce aldehyde electrophilicity, slowing nucleophilic additions. Compare kinetic data (e.g., reaction rates with hydrazines) to less-halogenated analogs .
- Steric Considerations : Use DFT calculations (e.g., Gaussian09) to model spatial hindrance from the ethyl group. Validate experimentally via competition reactions with bulkier nucleophiles (e.g., tert-butylamine vs. methylamine) .
Q. How can computational tools predict the compound’s utility in designing enzyme inhibitors?
- Methodological Answer : Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Screen against target enzymes (e.g., kinases) using the aldehyde as a warhead for covalent inhibition. Prioritize poses where the ethyl group occupies hydrophobic pockets .
- Free Energy Calculations : Use MM-PBSA to estimate binding affinities, accounting for halogen bonding (Br/F interactions) .
Cross-validate with SPR (surface plasmon resonance) to measure real-time binding kinetics.
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Challenges include low melting points and polymorphism. Strategies:
- Solvent Screening : Test binary mixtures (e.g., hexane/ethyl acetate) to modulate solubility.
- Temperature Gradients : Use slow cooling (0.5°C/hour) in programmable ovens.
- Cryocrystallography : For unstable crystals, collect data at 100 K with a nitrogen stream. Visualize and analyze using Mercury software to identify packing motifs .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to volatile aldehyde emissions.
- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N) to prevent oxidation.
- Spill Management : Neutralize with sodium bisulfite and adsorb with vermiculite.
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in spectroscopic data?
- Methodological Answer : Implement standardized protocols:
- Internal Standards : Add TMS (tetramethylsilane) for NMR or deuterated solvents for lock signals.
- Cross-Lab Validation : Share raw data (e.g., JCAMP-DX files) via repositories like Zenodo. Use tools like Mnova for consistent peak integration .
Publish detailed experimental sections, including exact instrument models and solvent lots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
